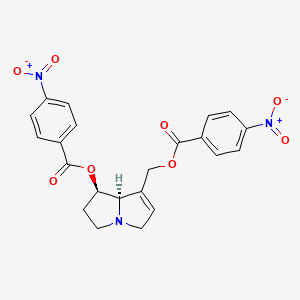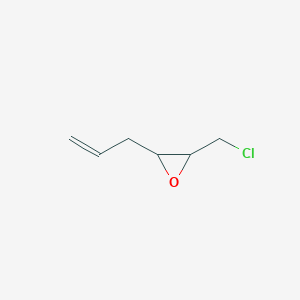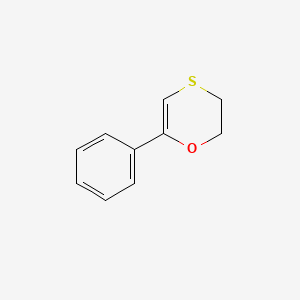
6-Phenyl-2,3-dihydro-1,4-oxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydro-1,4-oxathiine can be achieved through several methods. One common approach involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is efficient and straightforward, providing good yields of the desired product . Another method involves the amine-catalyzed reactions of allenoates with dithioesters, which can result in the formation of 2,3-dihydro-1,4-oxathiine derivatives through formal [4+2] and [2+2] cycloadditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and oxygen atoms in the ring, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.
Substitution: Substitution reactions often involve nucleophiles or electrophiles that can replace hydrogen atoms or other substituents on the ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
6-Phenyl-2,3-dihydro-1,4-oxathiine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of agricultural fungicides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts cellular respiration and energy production in fungi, making it an effective fungicide.
Comparación Con Compuestos Similares
6-Phenyl-2,3-dihydro-1,4-oxathiine can be compared to other similar compounds, such as:
Carboxin: A systemic agricultural fungicide that also inhibits succinate dehydrogenase.
Oxycarboxin: Another fungicide with a similar mechanism of action but with additional oxygen atoms in its structure.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in both research and industry.
Propiedades
Número CAS |
41803-45-6 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
6-phenyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,8H,6-7H2 |
Clave InChI |
RPDPJZMFZRPBAF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC=C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


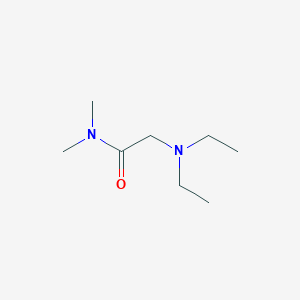

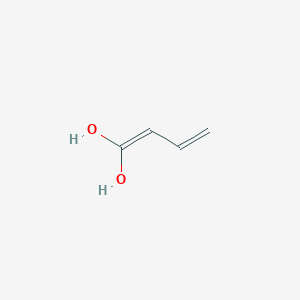

![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

